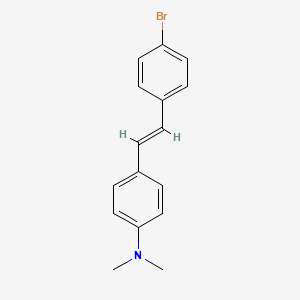

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-

Description

The compound "(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-" (hereafter referred to as Br-Stilbene-DMA) is a stilbene derivative featuring a bromine atom at the para position of one phenyl ring and a dimethylamino group (-N(CH₃)₂) at the para position of the adjacent phenyl ring, connected via an ethenyl (C=C) bridge. Its molecular formula is C₁₆H₁₅BrN₂, with an average molecular mass of 316.21 g/mol (calculated from constituent atomic masses). The E-configuration of the double bond is critical for its electronic and optical properties, as trans-stilbenes exhibit distinct conjugation pathways compared to cis isomers .

Br-Stilbene-DMA is structurally analogous to imaging agents used in Alzheimer’s disease research, such as p-I-stilbene (N,N-dimethyl-4-[(E)-2-(4-iodophenyl)ethenyl]benzenamine), which shares the same backbone but substitutes bromine with iodine . The dimethylamino group enhances electron-donating capabilities, making such compounds valuable in fluorescence-based applications and as intermediates in organic synthesis .

Properties

CAS No. |

14563-31-6 |

|---|---|

Molecular Formula |

C16H16BrN |

Molecular Weight |

302.21 g/mol |

IUPAC Name |

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+ |

InChI Key |

OJAOHXMMLZIIOY-ONEGZZNKSA-N |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline typically involves the following steps:

Starting Materials: The synthesis begins with 4-bromo-benzaldehyde and N,N-dimethylaniline.

Condensation Reaction: The key step is the condensation of 4-bromo-benzaldehyde with N,N-dimethylaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the intermediate 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

This compound serves as a crucial intermediate in synthesizing complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new compounds with desired properties.

Material Science

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is used in creating organic electronic materials, such as:

- Organic Light-Emitting Diodes (OLEDs) : The compound's properties contribute to the efficiency and performance of OLEDs.

- Organic Photovoltaics (OPVs) : It plays a role in enhancing the efficiency of solar cells.

Biological Studies

The compound has been investigated for its biological activities:

- Anticancer Activity : Research indicates that compounds similar to (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.008 |

| Compound B | HeLa | 0.025 |

| Compound C | CaCo-2 | 0.020 |

- Antimicrobial Activity : The compound's structural features suggest potential antimicrobial properties against bacterial strains.

| Bacterial Strain | Activity (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 9.375 |

Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of bromophenyl derivatives on human cancer cell lines, revealing significant selectivity towards ovarian and renal cancers with IC50 values as low as 1.143 µM for specific derivatives.

Antimicrobial Screening

An investigation into the antimicrobial efficacy of related compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine could possess similar properties.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethyl-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Stilbenes

p-I-Stilbene (N,N-dimethyl-4-[(E)-2-(4-iodophenyl)ethenyl]benzenamine)

- Molecular Formula : C₁₆H₁₅IN₂

- Molecular Weight : 370.21 g/mol

- Key Differences: Iodine’s larger atomic radius and polarizability enhance intermolecular interactions, increasing lipophilicity compared to bromine.

p-Nitro-Stilbene (4-Nitro-4'-(dimethylamino)stilbene)

- Molecular Formula : C₁₅H₁₅N₃O₂

- Molecular Weight : 277.30 g/mol

- Key Differences: The nitro group (-NO₂) is electron-withdrawing, reducing fluorescence quantum yield compared to Br-Stilbene-DMA. Applications include nonlinear optical materials and photochromic devices .

Heteroaromatic Analogues

4-[4-(Dimethylamino)styryl]pyridine

- Molecular Formula : C₁₅H₁₆N₂

- Molecular Weight : 224.31 g/mol

- Key Differences :

IMPY (4-(7-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline)

Hydroxylated Stilbenes

Oxyresveratrol (4-[(E)-2-(3,5-Dihydroxyphenyl)ethenyl]benzene-1,3-diol)

- Molecular Formula : C₁₄H₁₂O₄

- Molecular Weight : 244.24 g/mol

- Key Differences: Hydroxyl groups confer antioxidant and anti-inflammatory properties, contrasting with Br-Stilbene-DMA’s electron-donating dimethylamino group. Sourced naturally (e.g., Dracaena angustifolia) and used in pharmacological research for neuroprotection .

Data Table: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |

|---|---|---|---|---|

| Br-Stilbene-DMA (Target) | C₁₆H₁₅BrN₂ | 316.21 | Br (electron-withdrawing) | Imaging agents, organic synthesis |

| p-I-Stilbene | C₁₆H₁₅IN₂ | 370.21 | I (lipophilic) | Alzheimer’s research, radiolabeling |

| 4-[4-(DMA)styryl]pyridine | C₁₅H₁₆N₂ | 224.31 | Pyridine ring | pH-sensitive probes |

| p-Nitro-Stilbene | C₁₅H₁₅N₃O₂ | 277.30 | NO₂ (electron-withdrawing) | Nonlinear optics |

| Oxyresveratrol | C₁₄H₁₂O₄ | 244.24 | OH (antioxidant) | Neuroprotection, cosmetics |

Research Findings and Key Insights

Optical and Electronic Properties

- Br-Stilbene-DMA exhibits strong fluorescence (λₑₘ ~450 nm) due to conjugation between the dimethylamino donor and bromophenyl acceptor .

- Substituting bromine with iodine (p-I-stilbene) redshifts emission by ~20 nm, enhancing suitability for near-infrared imaging .

- Pyridine-containing analogs (e.g., 4-[4-(DMA)styryl]pyridine) show solvent-dependent emission shifts, useful in environmental sensing .

Pharmacological Relevance

Biological Activity

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- (CAS: 2844-19-1), is a compound that has garnered interest due to its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anticancer, antimicrobial, and other therapeutic potentials.

- Molecular Formula : C₁₆H₁₆BrN

- Molecular Weight : 299.21 g/mol

- Structure : The compound features a bromophenyl group and a dimethylamino substituent, which are critical for its biological interactions.

Anticancer Activity

Research has indicated that compounds similar to (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the nanomolar range against breast cancer cells (MCF-7) and other tumor types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.008 |

| Compound B | HeLa | 0.025 |

| Compound C | CaCo-2 | 0.020 |

These findings suggest that (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine may also exhibit similar properties, potentially acting through mechanisms such as tubulin polymerization inhibition or apoptosis induction in cancer cells .

Antimicrobial Activity

The compound's structural features are indicative of potential antimicrobial properties. Compounds with similar bromophenyl moieties have demonstrated activity against various bacterial strains. For example:

| Bacterial Strain | Activity (µg/mL) |

|---|---|

| Staphylococcus aureus | 75 |

| Escherichia coli | 150 |

| Pseudomonas aeruginosa | 9.375 |

These results highlight the potential of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine to inhibit pathogenic bacteria, making it a candidate for further investigation in antimicrobial therapies .

Other Biological Activities

The compound has also been explored for additional biological activities:

- Antioxidant Activity : Assessed through DPPH and NO scavenging assays, compounds in this class have shown promising antioxidant properties.

- Inhibition of Enzymes : Similar derivatives have demonstrated inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of bromophenyl derivatives on various human cancer cell lines, revealing significant selectivity towards ovarian and renal cancers with IC50 values as low as 1.143 µM for specific derivatives.

- Antimicrobial Screening : Another investigation into the antimicrobial efficacy of related compounds showed effective inhibition against Gram-positive and Gram-negative bacteria, supporting the hypothesis that (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine could possess similar properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-?

- Methodology : The compound is typically synthesized via a Wittig or Heck coupling reaction to form the ethenyl bridge. For example, reacting 4-bromobenzaldehyde with a phosphorus ylide derived from N,N-dimethyl-4-aminobenzyltriphenylphosphonium bromide under basic conditions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Key intermediates should be verified via NMR (aromatic proton coupling constants for E/Z isomer confirmation) and mass spectrometry .

Q. How is the stereochemical integrity (E-configuration) of the ethenyl group validated experimentally?

- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is critical. Irradiation of the ethenyl protons in the E-isomer will show no NOE enhancement between trans protons. UV-Vis spectroscopy can also distinguish isomers via λmax shifts (π→π* transitions in conjugated systems). X-ray crystallography provides definitive proof, as seen in structurally similar stilbene derivatives .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and N,N-dimethyl groups (singlet at δ ~3.0 ppm).

- IR Spectroscopy : Confirm amine C-N stretches (~1350 cm<sup>-1</sup>) and ethenyl C=C stretches (~1600 cm<sup>-1</sup>).

- HRMS : Verify molecular ion peak (expected m/z ~346 for C16H17NBr).

Computational tools like Gaussian can predict spectra for cross-validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of similar stilbene derivatives?

- Methodology : Discrepancies in fluorescence quantum yields or λmax may arise from solvent polarity, aggregation, or impurities. Systematic studies should:

- Use degassed solvents to minimize quenching.

- Compare experimental data with TD-DFT calculations (e.g., B3LYP/6-31G*) to model electronic transitions.

- Conduct controlled experiments under inert atmospheres, as seen in studies of p-I-stilbene analogs .

Q. What strategies optimize the compound’s stability under oxidative or photolytic conditions?

- Methodology :

- Oxidative Stability : Introduce electron-donating groups (e.g., methoxy) para to the amine to reduce oxidation susceptibility. Monitor via cyclic voltammetry (oxidation potentials).

- Photostability : Use UV stabilizers (e.g., hindered amine light stabilizers) or encapsulate in micelles. Track degradation via HPLC-MS and compare with thermal degradation pathways reported for related benzenamines .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., amyloid-beta in Alzheimer’s)?

- Methodology :

- Perform molecular docking (AutoDock Vina) using crystal structures of amyloid-beta (PDB ID: 2MVX).

- Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.

- Cross-reference with QSAR models based on logP (predicted ~8.5 via XlogP) and polar surface area (~3.2 Ų) to assess blood-brain barrier permeability .

Q. What experimental designs address challenges in regioselective bromination of the ethenyl moiety?

- Methodology :

- Use N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) in CCl4 for allylic bromination.

- Monitor reaction progress via TLC and GC-MS. Compare regioselectivity with DFT-computed radical intermediate stabilities.

- Explore directing groups (e.g., Lewis acids) to favor bromination at the 4-position, as shown in analogous biphenyl systems .

Data Analysis & Mechanistic Questions

Q. How to interpret conflicting cytotoxicity data in cell-based assays?

- Methodology :

- Normalize results to controls (e.g., DMSO vehicle).

- Use orthogonal assays (MTT, ATP luminescence, caspase-3 activation) to confirm apoptosis vs. necrosis.

- Account for solvent effects (e.g., dimethyl sulfoxide (DMSO) can alter membrane permeability).

- Compare with structurally similar compounds, such as 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine, to identify structure-activity trends .

Q. What mechanistic insights explain the compound’s role in inhibiting protein aggregation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.